molecular formula C22H16N2O3S B2715969 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide CAS No. 955816-44-1

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide

Cat. No.: B2715969
CAS No.: 955816-44-1
M. Wt: 388.44
InChI Key: JJJIRQAUZWOOQK-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide is a synthetic hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It is constructed from two pharmacologically significant motifs: a 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine scaffold and a naphthalene acetamide unit . The benzo[d][1,3]dioxole (piperonyl) and thiazole rings are privileged structures in drug discovery, frequently associated with diverse biological activities. The naphthalene ring system is a common feature in molecules with varied therapeutic applications. The specific mechanism of action for this hybrid molecule is a key area for experimental investigation, as it may interact with multiple biological targets. Researchers can leverage this compound as a core scaffold to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Its potential research applications are broad, making it a valuable building block for high-throughput screening campaigns and lead optimization studies. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-21(10-14-5-6-15-3-1-2-4-16(15)9-14)24-22-23-18(12-28-22)17-7-8-19-20(11-17)27-13-26-19/h1-9,11-12H,10,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJIRQAUZWOOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Benzo[d][1,3]dioxole: The thiazole intermediate is then coupled with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.

    Acetamide Formation: Finally, the naphthalene derivative is introduced through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide may exhibit similar activities and is often screened in biological assays for these effects.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic applications. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stable aromatic structures and functional groups.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Core Heterocyclic Rings and Substituents

Compound Name/ID Core Structure Key Substituents Evidence ID
Target Compound Thiazole - 4-Benzo[d][1,3]dioxol-5-yl
- 2-Naphthalen-2-yl
N/A
5b () Thiazole - 5-Benzoyl
- 4-Phenyl
- 2-Benzo[d][1,3]dioxol-5-yl
LSN3316612 () Thiazole - 4-(6-Fluoropyridin-2-yloxy)piperidine
- Lacks benzodioxole/naphthalene
6b () Triazole - 4-Naphthalen-1-yloxymethyl
- 2-Nitrobenzene
4p () Oxoacetamide - 4-Methoxyphenyl
- 2-Oxo group
D14 () Penta-2,4-dienamide - Extended dienamide chain
- 4-(Methylthio)phenyl

Key Observations :

  • The target compound’s thiazole core distinguishes it from triazole () or thiadiazole () analogs.
  • The 2-oxoacetamide derivatives () introduce additional polarity, likely enhancing solubility but reducing lipophilicity compared to the target compound’s unmodified acetamide .

Key Observations :

  • HATU/DIPEA-mediated coupling () is a high-efficiency method for acetamide bond formation but yields moderately (45–52%).
  • Click chemistry () offers higher yields (70–80%) but requires copper catalysts, which may complicate purification .

Physicochemical and Pharmacological Comparisons

Spectral and Physical Properties

Compound IR/NMR Features Melting Point/State Evidence ID
Target Compound
5b () Confirmed by HPLC-MS (>95% purity) Pale-yellow oil
6b () IR: 3292 (–NH), 1682 (C=O)
NMR: δ 5.38 (–NCH₂CO–), 10.79 (–NH)
Solid (mp not reported)
4p () NMR: Aromatic δ 7.36–8.32 White solid
D14 () ¹H NMR: δ 7.20–8.40 (aromatic) Brown solid, mp 208.9–211.3°C

Key Observations :

  • The naphthalene group in the target compound may cause downfield shifts in NMR similar to D14 () .
  • Oil vs. solid states (e.g., 5b vs. D14) suggest substituents influence crystallinity.

Key Observations :

  • Thiazole-acetamide hybrids (e.g., LSN3316612) are linked to enzyme inhibition, hinting at a possible mechanism for the target compound .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiazole ring : Contributes to its biological activity.
  • Benzodioxole moiety : Known for its pharmacological properties.
  • Naphthalene group : Enhances lipophilicity and potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C20H16N2O3SC_{20}H_{16}N_2O_3S with a molecular weight of approximately 368.41 g/mol.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity.

Key Findings:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). For instance, the IC50 values were reported as follows:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
      Comparatively, the standard drug doxorubicin had IC50 values of 7.46 µM for HepG2, indicating the potential of this compound as a more effective therapeutic agent against certain cancers .

The anticancer mechanism appears to involve:

  • EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies have shown that it promotes apoptosis through the mitochondrial pathway, influencing proteins such as Bax and Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. The specific mechanisms are still under investigation but may involve disruption of bacterial cell walls or inhibition of essential enzymes in microbial metabolism.

Antimalarial Activity

Preliminary studies suggest that this compound possesses antimalarial properties, characterized by low IC50 values in vitro, indicating potential as a therapeutic agent against malaria.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 ValuesReferences
AnticancerHepG22.38 µM
HCT1161.54 µM
MCF74.52 µM
AntimicrobialVarious bacteriaVaries
AntimalarialPlasmodium spp.Low IC50

Research Insights

Recent docking studies have provided insights into the binding interactions between this compound and its molecular targets. These studies suggest strong hydrogen bonding and hydrophobic interactions that enhance the compound's efficacy .

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